(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
CAS No.: 505-98-6
Cat. No.: VC8367184
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 505-98-6 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol |
| Standard InChI | InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ |
| Standard InChI Key | ONZYQGMNWZGRPO-VHYPUYLQSA-N |
| Isomeric SMILES | C/C=C/C#CC#C/C=C/CO |
| SMILES | CC=CC#CC#CC=CCO |
| Canonical SMILES | CC=CC#CC#CC=CCO |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, reflects its linear carbon chain featuring two trans-configured double bonds (at positions 2 and 8) and two triple bonds (at positions 4 and 6), terminated by a hydroxyl group at position 1. Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 146.19 g/mol | PubChem |
| CAS Registry Number | 505-98-6 | PubChem |
| InChI | InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | PubChem |
| Canonical SMILES | CC=CC#CC#CC=CCO | PubChem |
The conjugated system of alternating double and triple bonds creates a rigid, planar structure that enhances electronic delocalization, making the compound highly reactive in cycloaddition and polymerization reactions.
Synthetic Routes and Production
General Synthetic Strategies
The synthesis of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol typically involves sequential alkyne coupling reactions. A common approach employs palladium-catalyzed cross-coupling between terminal alkynes and alkenes to construct the conjugated system. For example, a Sonogashira coupling between 1,3-butadiyne and a suitably protected alkenol precursor can yield the desired product after deprotection. Industrial-scale production often utilizes continuous flow reactors to optimize reaction efficiency and purity.
Challenges in Synthesis
The compound’s sensitivity to oxidation and photodegradation necessitates inert atmospheres (e.g., nitrogen or argon) and light-protected conditions during synthesis. Purification via column chromatography or distillation is critical to isolate the product from intermediates with similar polarity.
Chemical Reactivity and Functionalization
Oxidation Reactions
The hydroxyl group at position 1 undergoes oxidation to form aldehydes or carboxylic acids. For instance, treatment with pyridinium chlorochromate (PCC) yields (2E,8E)-deca-2,8-dien-4,6-diynal, while stronger oxidizing agents like potassium permanganate produce the corresponding carboxylic acid.
Reduction Reactions
Catalytic hydrogenation selectively reduces triple bonds to double bonds (e.g., using Lindlar’s catalyst) or single bonds (e.g., with palladium on carbon), enabling the generation of partially saturated derivatives for structure-activity studies.
Substitution Reactions
The hydroxyl group can be replaced via nucleophilic substitution. For example, reaction with thionyl chloride converts it to the corresponding chloride, facilitating further derivatization into esters or ethers.
Biological Activities and Research Findings
Antimicrobial Properties
Polyacetylenes, including (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, exhibit broad-spectrum antimicrobial activity. Studies suggest that the conjugated ene-yne system disrupts microbial cell membranes by interacting with phospholipid bilayers, leading to leakage of cellular contents.
Anti-Inflammatory Effects
In vitro assays demonstrate that this compound inhibits cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These effects are dose-dependent, with IC₅₀ values in the micromolar range.
Applications in Materials Science and Industry
Conductive Polymers
The compound’s extended π-system makes it a promising monomer for synthesizing conjugated polymers with applications in organic electronics. Polymerization via oxidative coupling produces materials with tunable bandgaps, relevant for photovoltaic devices.
Specialty Chemicals
Derivatives of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol serve as intermediates in fragrances and agrochemicals. For example, ester derivatives are used in pheromone synthesis for pest control.
Comparison with Related Polyacetylenes
| Compound | Structural Features | Key Differences |
|---|---|---|
| Falcarindiol | Two triple bonds, diol groups | Higher polarity, lower volatility |
| (2E,8E)-Deca-2,8-dienal | Aldehyde terminus | Enhanced electrophilicity |
| 6-Methyldeca-4,8-dien-2-one | Ketone functional group | Altered reactivity in nucleophilic additions |
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